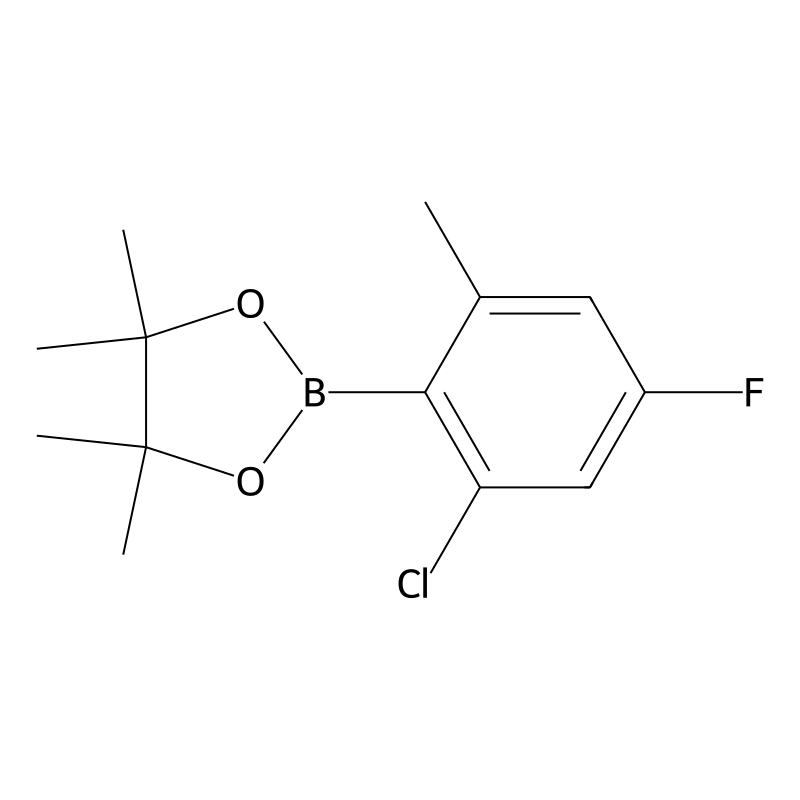2-Chloro-4-fluoro-6-methylphenylboronic acid pinacol ester

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-Chloro-4-fluoro-6-methylphenylboronic acid pinacol ester is a boronic acid derivative with the molecular formula and a CAS number of 2121512-28-3. This compound features a phenyl group substituted with chlorine, fluorine, and a methyl group, making it structurally significant in organic chemistry. Its pinacol ester form enhances its stability and solubility, which are crucial for various chemical applications. The compound is typically a solid at room temperature and has a purity of around 97% .
The reactivity of 2-chloro-4-fluoro-6-methylphenylboronic acid pinacol ester is primarily attributed to its boron atom, which can undergo several types of reactions:
- Cross-Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides, facilitating the formation of carbon-carbon bonds.
- Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, allowing for further functionalization of the molecule.
- Acid-Base Reactions: The boronic acid moiety can act as a Lewis acid, interacting with bases or coordinating with other nucleophiles.
These reactions make it valuable in synthetic organic chemistry for constructing complex molecules .
While specific biological activity data for 2-chloro-4-fluoro-6-methylphenylboronic acid pinacol ester may be limited, boronic acids in general have been studied for their potential therapeutic roles:
- Anticancer Activity: Some boronic acids exhibit selective cytotoxicity against cancer cells.
- Enzyme Inhibition: They can act as inhibitors for certain enzymes, particularly proteases and kinases, which are vital in various biological pathways.
Further research is needed to elucidate the precise biological effects of this specific compound .
Synthesis of 2-chloro-4-fluoro-6-methylphenylboronic acid pinacol ester typically involves several steps:
- Formation of Boronic Acid: The initial step often involves the reaction of phenylboronic acid with chlorinated and fluorinated reagents to introduce the chlorine and fluorine substituents.
- Pinacol Ester Formation: The boronic acid is then reacted with pinacol under acidic or basic conditions to yield the pinacol ester. This step enhances the stability and solubility of the compound.
- Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels .
2-Chloro-4-fluoro-6-methylphenylboronic acid pinacol ester finds applications in various fields:
- Pharmaceutical Chemistry: It serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals.
- Material Science: Utilized in developing new materials through polymerization processes.
- Chemical Research: Acts as a reagent in organic synthesis, particularly in constructing complex organic molecules via cross-coupling reactions .
Interaction studies involving 2-chloro-4-fluoro-6-methylphenylboronic acid pinacol ester focus on its reactivity with other chemical species:
- Metal Catalysts: The compound can interact with palladium or nickel catalysts during cross-coupling reactions, enhancing reaction efficiency.
- Biomolecules: Investigating its binding affinity to enzymes or proteins could reveal potential therapeutic applications.
Understanding these interactions is crucial for optimizing its use in synthetic methodologies and pharmaceutical applications .
Several compounds share structural similarities with 2-chloro-4-fluoro-6-methylphenylboronic acid pinacol ester. Here’s a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Fluoro-6-methylphenylboronic acid | Lacks chlorine substituent; simpler structure | |
| 4-Chloro-3-fluorophenylboronic acid | Different substitution pattern; lacks methyl group | |
| 2-Chloro-4-methylphenylboronic acid | No fluorine; simpler electronic properties |
The presence of both chlorine and fluorine on the aromatic ring, along with the methyl group, distinguishes 2-chloro-4-fluoro-6-methylphenylboronic acid pinacol ester from these similar compounds, potentially affecting its reactivity and biological activity .








